molecular formula C16H25BO3 B1287923 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 938063-51-5

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1287923
CAS No.: 938063-51-5
M. Wt: 276.2 g/mol
InChI Key: MJXCVJJOCYCOQE-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dipeptides , suggesting that it may interact with amino acids or proteins in the body.

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with various biological molecules, particularly those containing cis-diol groups, such as sugars and certain amino acids . This suggests that 4-tert-Butoxyphenylboronic acid pinacol ester may interact with its targets through similar mechanisms.

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The use of organoboron compounds in organic synthesis is a well-established field with many potential applications. Future research might focus on developing new synthetic methods using this compound, or exploring its potential applications in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(tert-butoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in a solvent such as ethanol or water.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(tert-Butoxy)phenylboronic acid
  • 2,2,6,6-Tetramethyl-1,3-dioxane-4,5-dione

Uniqueness

2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity as a boronic ester. Its tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can offer advantages in terms of reaction efficiency and product yield compared to other boronic esters .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXCVJJOCYCOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590561
Record name 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938063-51-5
Record name 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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